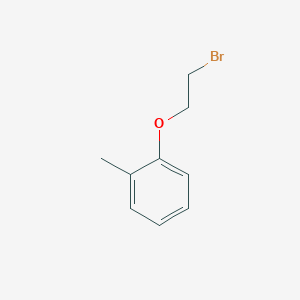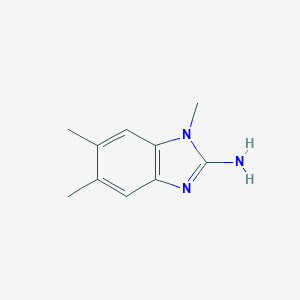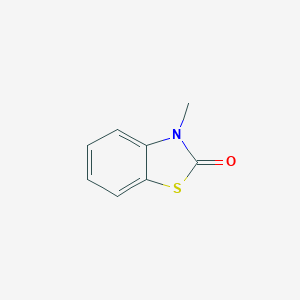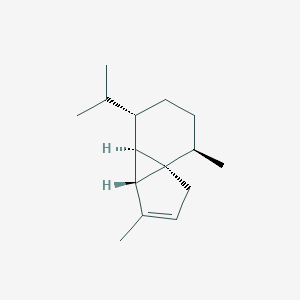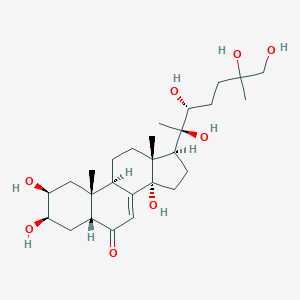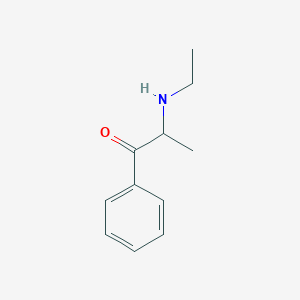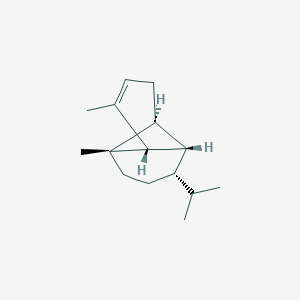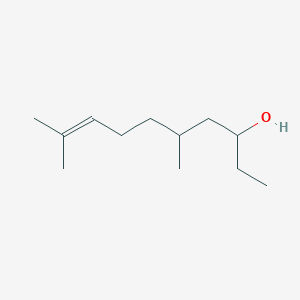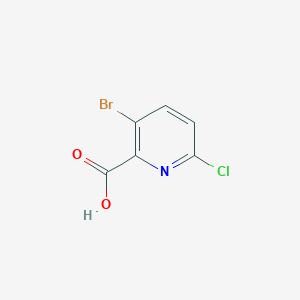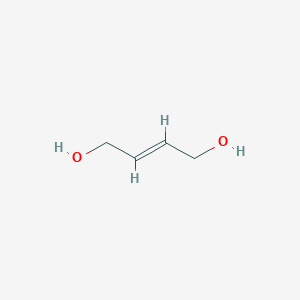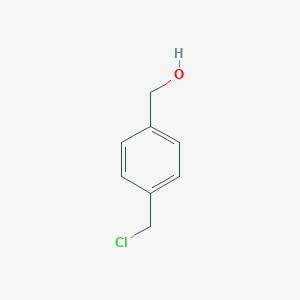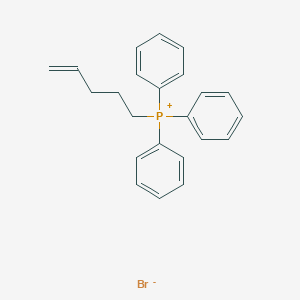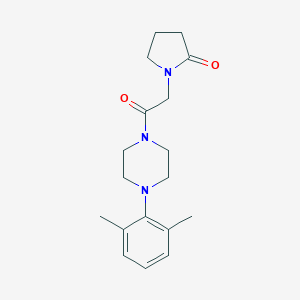
Piperazine, 1-(2,6-dimethylphenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(2,6-dimethylphenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as PDP and has been found to have a variety of interesting properties that make it useful for a range of laboratory experiments. In
Wirkmechanismus
The mechanism of action of PDP involves its interaction with the dopamine transporter. PDP binds to the transporter and prevents the reuptake of dopamine into the presynaptic neuron. This results in an increase in extracellular dopamine levels, which can have a range of effects on the brain and behavior.
Biochemische Und Physiologische Effekte
PDP has been found to have a variety of biochemical and physiological effects. In addition to its effects on dopamine, PDP has also been shown to increase the release of norepinephrine and serotonin in the brain. PDP has also been found to have anxiolytic and antipsychotic effects, which make it useful for studying the effects of these neurotransmitters on behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PDP in lab experiments is its high affinity for the dopamine transporter. This makes it useful for studying the effects of dopamine on the brain and behavior. However, one of the main limitations of using PDP is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on PDP. One area of research is in the development of more efficient synthesis methods for PDP. Another area of research is in the study of PDP's effects on other neurotransmitters, such as glutamate and GABA. Additionally, there is potential for the use of PDP in the development of new treatments for a range of neurological disorders, such as Parkinson's disease and schizophrenia.
Conclusion:
Piperazine, 1-(2,6-dimethylphenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- is a chemical compound that has been found to have a variety of potential applications in scientific research. Its high affinity for the dopamine transporter makes it useful for studying the effects of dopamine on the brain and behavior. While there are limitations to its use in lab experiments, there is potential for PDP to be used in the development of new treatments for a range of neurological disorders. Further research on PDP is needed to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of PDP involves several steps that require specific reagents and conditions. The first step involves the reaction between 2,6-dimethylphenylhydrazine and ethyl acetoacetate to form 1-(2,6-dimethylphenyl)-3-oxobutane-1,4-dioic acid ethyl ester. This intermediate is then reacted with pyrrolidine-2-one to form the final product, PDP. The overall yield of this synthesis method is approximately 40%.
Wissenschaftliche Forschungsanwendungen
PDP has been found to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. PDP has been found to have a high affinity for the dopamine transporter, which makes it useful for studying the effects of dopamine on the brain. PDP has also been found to have potential applications in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain.
Eigenschaften
CAS-Nummer |
131028-00-7 |
|---|---|
Produktname |
Piperazine, 1-(2,6-dimethylphenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- |
Molekularformel |
C18H25N3O2 |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
1-[2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C18H25N3O2/c1-14-5-3-6-15(2)18(14)20-11-9-19(10-12-20)17(23)13-21-8-4-7-16(21)22/h3,5-6H,4,7-13H2,1-2H3 |
InChI-Schlüssel |
CEKSOYRGQQWHCL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)CN3CCCC3=O |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)CN3CCCC3=O |
Andere CAS-Nummern |
131028-00-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



